4-Bromophenetole

Description

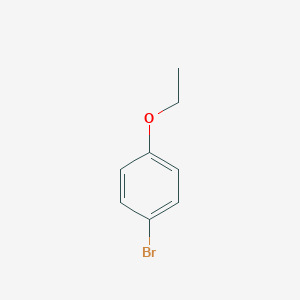

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUYYXUATWMVIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060426 | |

| Record name | Benzene, 1-bromo-4-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588-96-5 | |

| Record name | 4-Bromophenetole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromophenetole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromophenetole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-bromo-4-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-bromo-4-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromophenetole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMOPHENETOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0L17BX1WR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Bromophenetole chemical properties and spectral data

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties, spectral data, and synthesis of 4-Bromophenetole (CAS No. 588-96-5). The information is presented for easy reference and application in research and development.

Chemical Properties

This compound, also known as 1-bromo-4-ethoxybenzene, is an organic compound with the chemical formula C₈H₉BrO.[1] It serves as a key intermediate in various organic syntheses, particularly in the pharmaceutical and agrochemical industries.[2][3]

| Property | Value | References |

| Molecular Formula | C₈H₉BrO | [1][3] |

| Molecular Weight | 201.06 g/mol | [1][3] |

| Appearance | Colorless to light yellow or light red transparent liquid | [1][2][3] |

| Melting Point | 4 °C | [2][4] |

| Boiling Point | 233 °C | [2][4] |

| Density | 1.407 g/mL at 25 °C | [2][3] |

| Refractive Index (n20/D) | 1.551 | [2][4] |

| Flash Point | 103 °C (217.4 °F) | [2][5] |

| Purity | >98.0% (GC) | [1][3] |

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and purity confirmation of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ typically exhibits signals corresponding to the aromatic protons and the ethyl group.[6]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 7.35 | d, J = 8.7 Hz | 2H | Ar-H (ortho to -Br) | [4] |

| 6.76 | d, J = 8.7 Hz | 2H | Ar-H (ortho to -OEt) | [4] |

| 3.99 | q, J = 6.9 Hz | 2H | -OCH₂CH₃ | [4] |

| 1.40 | t, J = 6.9 Hz | 3H | -OCH₂CH₃ | [4] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule.[6]

| Chemical Shift (δ) ppm | Assignment |

| 158.3 | Ar-C (para to -Br) |

| 132.4 | Ar-C (ortho to -Br) |

| 116.2 | Ar-C (ortho to -OEt) |

| 113.1 | Ar-C (ipso to -Br) |

| 63.6 | -OCH₂CH₃ |

| 14.8 | -OCH₂CH₃ |

Mass Spectrometry

Mass spectrometry confirms the molecular weight and elemental composition. The mass spectrum of this compound shows a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br).[6]

| m/z | Interpretation | Reference |

| 200/202 | Molecular ion peak [M]⁺ | [6] |

| 172/174 | Fragment ion [M-C₂H₄]⁺ | [7] |

| 105 | Fragment ion | [7] |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups present in this compound.[6]

| Absorption Band (cm⁻¹) | Functional Group |

| ~3000-2850 | C-H stretching (aromatic and aliphatic) |

| ~1600-1450 | C=C stretching (aromatic ring) |

| ~1240 | C-O-C stretching (aryl ether) |

| ~1040 | C-O stretching |

| ~820 | C-H bending (para-disubstituted benzene) |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Williamson ether synthesis, starting from 4-bromophenol.[4]

Materials:

-

4-bromophenol

-

Iodoethane

-

Potassium carbonate

-

Acetone

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

Procedure: [4]

-

To a solution of 4-bromophenol (50 g) in acetone (250 mL) at room temperature, add potassium carbonate (118 g) and stir the mixture for 30 minutes.

-

Slowly add iodoethane (67.6 g) dropwise to the reaction mixture.

-

Heat the mixture to reflux for 10 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, filter the mixture and remove the acetone using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with water and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:7) as the eluent to obtain this compound as a colorless liquid.

Visualizations

The following diagrams illustrate the synthesis workflow and the analytical characterization process for this compound.

References

- 1. This compound(588-96-5) 13C NMR spectrum [chemicalbook.com]

- 2. 4-Bromophenol(106-41-2) 13C NMR [m.chemicalbook.com]

- 3. This compound(588-96-5) IR Spectrum [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. This compound(588-96-5) MS [m.chemicalbook.com]

- 6. massbank.eu [massbank.eu]

- 7. This compound | C8H9BrO | CID 68523 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Characterization of 4-Bromophenetole (CAS: 588-96-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 4-Bromophenetole, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document details its physicochemical properties, spectroscopic signature, and common synthetic and reaction protocols, presenting the information in a format tailored for scientific and research applications.

Chemical and Physical Properties

This compound, also known as 1-bromo-4-ethoxybenzene, is a halogenated aromatic ether. Its core physical and chemical properties are summarized in the table below, providing essential data for its handling, application, and analysis.

| Property | Value | Reference |

| CAS Number | 588-96-5 | [1] |

| Molecular Formula | C₈H₉BrO | [1] |

| Molecular Weight | 201.06 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | - |

| Melting Point | 4 °C | [1] |

| Boiling Point | 233 °C | [1] |

| Density | 1.407 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.551 | [1] |

| Solubility | Insoluble in water, soluble in common organic solvents. | - |

Spectroscopic Characterization

The structural elucidation of this compound is routinely achieved through a combination of spectroscopic techniques. Below are the characteristic data and interpretation for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound by providing information on the hydrogen and carbon environments within the molecule.

¹H NMR (Proton NMR) Spectrum Analysis:

The ¹H NMR spectrum of this compound typically exhibits three distinct sets of signals corresponding to the aromatic protons and the ethyl group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.33 | Doublet | 2H | Ar-H ortho to Bromine |

| ~6.75 | Doublet | 2H | Ar-H ortho to Ethoxy |

| ~3.97 | Quartet | 2H | -O-CH₂-CH₃ |

| ~1.39 | Triplet | 3H | -O-CH₂-CH₃ |

Note: Chemical shifts are referenced to TMS (0 ppm) and may vary slightly depending on the solvent and spectrometer frequency.[2]

¹³C NMR (Carbon-13 NMR) Spectrum Analysis:

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~158 | C-O (Aromatic) |

| ~132 | C-H (Aromatic) |

| ~116 | C-H (Aromatic) |

| ~113 | C-Br (Aromatic) |

| ~63 | -O-CH₂- |

| ~15 | -CH₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by the following key absorption bands.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2980-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |

| 1590-1450 | C=C stretch | Aromatic ring |

| 1240 | C-O stretch | Aryl ether |

| 1040 | C-O stretch | Alkyl ether |

| 820 | C-H bend | para-disubstituted aromatic |

| ~520 | C-Br stretch | Aryl bromide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

-

Molecular Ion (M⁺): A characteristic isotopic pattern is observed for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, with peaks at m/z = 200 and 202.

-

Major Fragments:

-

m/z = 171/173: Loss of an ethyl radical (•CH₂CH₃).

-

m/z = 121: Loss of bromine radical (•Br) and subsequent rearrangement.

-

m/z = 93: Loss of an ethoxy radical (•OCH₂CH₃).

-

Experimental Protocols

Detailed methodologies for the synthesis and a common reaction of this compound are provided below.

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 4-bromophenol and an ethylating agent.

Materials:

-

4-Bromophenol

-

Bromoethane (or Iodoethane)

-

Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

-

Acetone or Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-bromophenol (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add bromoethane (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in diethyl ether or ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Caption: Williamson Ether Synthesis of this compound.

Suzuki-Miyaura Cross-Coupling Reaction of this compound

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, DMF, with water)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system (e.g., Toluene/Water 4:1).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

Caption: Suzuki-Miyaura Cross-Coupling Catalytic Cycle.

Safety Information

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[3]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis. The presence of the bromo- and ethoxy- functionalities allows for a variety of chemical transformations.

-

Cross-Coupling Reactions: The aryl bromide moiety is a common substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

-

Grignard and Lithiation Reactions: The carbon-bromine bond can be converted into a Grignard reagent or an organolithium species, which can then be reacted with a wide range of electrophiles.

-

Pharmaceutical Intermediates: The phenetole scaffold is present in a number of biologically active molecules. This compound provides a convenient starting point for the synthesis of more complex drug candidates.

Caption: Synthetic utility of this compound.

References

An In-depth Technical Guide to the Synthesis and Discovery of 4-Bromophenetole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromophenetole (4-ethoxyphenyl bromide), a key intermediate in organic synthesis with applications in pharmaceutical and agrochemical development. This document details its synthesis, physicochemical properties, and characterization, adhering to stringent data presentation and visualization requirements for a scientific audience.

Introduction

This compound is an aromatic ether that serves as a versatile building block in the synthesis of more complex molecules. Its structure, featuring a bromine atom and an ethoxy group on a benzene ring, allows for a variety of chemical transformations, making it a valuable reagent in drug discovery and materials science.

While the specific historical moment of the "discovery" of this compound is not well-documented in readily available literature, its synthesis falls under the well-established Williamson ether synthesis, a method developed by Alexander Williamson in 1850 that became a fundamental reaction in organic chemistry for the formation of ethers. It is likely that this compound was first prepared as a straightforward application of this established methodology.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 588-96-5 |

| Molecular Formula | C₈H₉BrO |

| Molecular Weight | 201.06 g/mol |

| Appearance | Colorless to light red transparent liquid |

| Boiling Point | 233 °C (lit.) |

| Melting Point | 4 °C (lit.) |

| Density | 1.407 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.551 (lit.) |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This Sₙ2 reaction involves the reaction of a phenoxide ion with a primary alkyl halide. In this case, 4-bromophenol is deprotonated by a base to form the 4-bromophenoxide ion, which then acts as a nucleophile, attacking an ethyl halide (such as ethyl iodide or ethyl bromide) to form the ether product.

Synthesis Pathway

Caption: Williamson ether synthesis of this compound from 4-bromophenol.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound.

Materials:

-

4-Bromophenol (50 g)

-

Potassium carbonate (118 g)

-

Iodoethane (67.6 g)

-

Acetone (250 mL)

-

Ethyl acetate

-

Hexane

-

Water

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 4-bromophenol (50 g) in acetone (250 mL) at room temperature, add potassium carbonate (118 g).

-

Stir the mixture for 30 minutes.

-

Slowly add iodoethane (67.6 g) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux for 10 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, filter the mixture and remove the acetone using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with water and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:7) as the eluent to afford this compound as a colorless liquid.[1]

Yield: 57 g (98.27%)[1]

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[2]

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃, 300 MHz) | δ 7.35 (d, J = 8.7 Hz, 2H), 6.76 (d, J = 8.7 Hz, 2H), 3.99 (q, J = 6.9 Hz, 2H), 1.40 (t, J = 6.9 Hz, 3H) |

| ¹³C NMR (CDCl₃) | δ 158.2, 132.4, 116.2, 112.9, 63.6, 14.8 |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) peaks at m/z 200 and 202 (due to bromine isotopes) |

| Infrared (IR) (neat) | Aromatic C-H stretching, C-O-C stretching, C-Br stretching |

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a wide range of organic compounds. Its applications include:

-

Pharmaceutical Development: It serves as a precursor for the synthesis of various pharmaceutical agents, including analgesics and anti-inflammatory drugs.[3]

-

Agrochemical Synthesis: It is utilized in the preparation of pesticides and herbicides.

-

Material Science: this compound is used in the production of polymers and other advanced materials.

-

Organic Synthesis: It is a versatile reagent for introducing the 4-ethoxyphenyl group into molecules through cross-coupling reactions and other transformations.

Conclusion

This technical guide has provided a detailed overview of the synthesis, properties, and characterization of this compound. The Williamson ether synthesis remains a robust and high-yielding method for its preparation. The comprehensive data presented herein serves as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, facilitating the effective utilization of this important chemical intermediate.

References

An In-depth Technical Guide to 4-Bromophenetole (C₈H₉BrO) for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromophenetole, also known by its IUPAC name 1-bromo-4-ethoxybenzene, is an organobromine compound with the chemical formula C₈H₉BrO.[1] It serves as a critical building block and intermediate in the synthesis of more complex molecules across various scientific disciplines.[2] For professionals in drug development and medicinal chemistry, this compound is a valuable synthon, particularly for introducing the 4-ethoxyphenyl moiety into target structures. Its aryl bromide functionality makes it an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of the carbon skeletons of many active pharmaceutical ingredients (APIs).[2][3] This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, and applications, with a focus on experimental protocols relevant to research and development.

Molecular and Physicochemical Properties

This compound is a colorless to light yellow or reddish transparent liquid at room temperature.[2][4] Its key physical and chemical properties are summarized in the table below, providing essential data for experimental design and process development.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉BrO | [1][2][4] |

| Molecular Weight | 201.06 g/mol | [1][2][4] |

| CAS Number | 588-96-5 | [1][4][5] |

| Appearance | Colorless to light yellow/red liquid | [2][4][6] |

| Melting Point | 4 °C | [2][5][7] |

| Boiling Point | 233 °C (at 760 mmHg) | [2][5][8] |

| Density | 1.407 g/mL at 25 °C | [2][5][7] |

| Refractive Index (n20/D) | 1.551 | [2][5] |

Spectroscopic Data Summary

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. Below are the characteristic data obtained from key spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides a clear proton map of the molecule. The aromatic protons appear as two distinct doublets due to the para-substitution pattern, while the ethoxy group gives a characteristic quartet and triplet.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |

| ~7.35 | Doublet (d) | 2H | Ar-H (ortho to Br) | [7] |

| ~6.76 | Doublet (d) | 2H | Ar-H (ortho to OEt) | [7] |

| ~3.99 | Quartet (q) | 2H | -OCH₂CH₃ | [7] |

| ~1.40 | Triplet (t) | 3H | -OCH₂CH₃ | [7] |

| (Solvent: CDCl₃) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule. The carbon directly attached to the bromine atom (ipso-carbon) shows a chemical shift influenced by the 'heavy atom effect', causing it to appear more upfield than might be predicted solely by electronegativity.

| Chemical Shift (δ) ppm | Assignment | Reference(s) |

| ~158.4 | Ar-C (C-OEt) | [6] |

| ~132.3 | Ar-C (CH, ortho to Br) | [6] |

| ~116.2 | Ar-C (CH, ortho to OEt) | [6] |

| ~113.0 | Ar-C (C-Br) | [6] |

| ~63.6 | -OCH₂CH₃ | [6] |

| ~14.8 | -OCH₂CH₃ | [6] |

| (Solvent: CDCl₃, predicted values) |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups present.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference(s) |

| ~3050-3100 | C-H Stretch | Aromatic | [8][9] |

| ~2850-2980 | C-H Stretch | Aliphatic (CH₂, CH₃) | [8][9] |

| ~1590, ~1485 | C=C Stretch | Aromatic Ring | [9] |

| ~1245 | C-O-C Stretch | Aryl-Alkyl Ether | [8][9] |

| ~1040 | C-Br Stretch | Aryl Bromide | [9] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. The presence of bromine results in a characteristic M/M+2 isotopic pattern for bromine-containing fragments.

| m/z | Interpretation | Reference(s) |

| 200, 202 | Molecular Ion [M]⁺ | [8] |

| 172, 174 | [M - C₂H₄]⁺ (Loss of ethylene) | [8] |

| 171, 173 | [M - C₂H₅]⁺ (Loss of ethyl radical) | |

| 93 | [C₆H₅O]⁺ | [7] |

Experimental Protocols: Synthesis of this compound

This compound is commonly synthesized via the Williamson ether synthesis, starting from 4-bromophenol. The following protocol details a standard laboratory procedure.

Synthesis via Williamson Ether Synthesis

Reaction Scheme: 4-Bromophenol + Iodoethane → this compound

Materials:

-

4-Bromophenol (1.0 eq)

-

Iodoethane (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.2 eq)

-

Acetone (solvent)

-

Ethyl acetate (for workup)

-

Water

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-bromophenol (50 g) in acetone (250 mL) in a round-bottom flask, add potassium carbonate (118 g).[7]

-

Stir the resulting suspension at room temperature for 30 minutes.[7]

-

Slowly add iodoethane (67.6 g) dropwise to the reaction mixture.[7]

-

Heat the mixture to reflux and maintain for approximately 10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.[7]

-

Dissolve the resulting residue in ethyl acetate.[7]

-

Wash the organic layer sequentially with water and saturated brine solution.[7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[7]

-

Purify the crude this compound by silica gel column chromatography (e.g., using a 1:7 mixture of ethyl acetate and hexane as the eluent) to afford the final product as a colorless liquid.[7]

Applications in Drug Development & Catalysis

The primary utility of this compound in pharmaceutical R&D is its role as a versatile substrate in palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Heck, and Buchwald-Hartwig aminations, are cornerstones of modern medicinal chemistry for forming C-C and C-N bonds.

Representative Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming a new carbon-carbon bond between the aryl bromide of this compound and an organoboron species. This is a common strategy for building the core structures of potential drug candidates.

Reaction Scheme: this compound + Arylboronic Acid → 4-Ethoxy-1,1'-biphenyl derivative

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Triphenylphosphine (PPh₃) or other suitable ligand (e.g., PCy₃)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (3.0 eq)

-

1,4-Dioxane and Water (e.g., 4:1 mixture, degassed)

-

Ethyl acetate (for workup)

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the phosphine ligand (e.g., PPh₃, 0.08 mmol) under an inert atmosphere (e.g., Argon).[1]

-

Add the base (e.g., K₂CO₃, 3.0 mmol).[1]

-

Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.[1]

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.[1]

-

Monitor the reaction for the consumption of starting material by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[1]

Safety and Handling

This compound is classified as a chemical that requires careful handling in a laboratory setting.

-

Hazards: It is known to cause skin irritation (H315) and serious eye irritation (H319).[8]

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place. This compound is classified as a potential peroxide-forming chemical, and containers should be dated upon opening and checked periodically.[8]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a highly valuable and versatile intermediate for chemical synthesis. Its well-defined physicochemical properties and predictable reactivity, especially in palladium-catalyzed cross-coupling reactions, make it an indispensable tool for researchers and scientists in the pharmaceutical industry. The detailed spectroscopic data and experimental protocols provided in this guide serve as a practical resource for its effective synthesis and application in the development of novel chemical entities.

References

- 1. This compound(588-96-5) 13C NMR spectrum [chemicalbook.com]

- 2. 4-Bromophenol(106-41-2) 13C NMR [m.chemicalbook.com]

- 3. 4-Bromophenol, TMS derivative [webbook.nist.gov]

- 4. This compound | C8H9BrO | CID 68523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(588-96-5) IR Spectrum [m.chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

Technical Guide to the Solubility of 4-Bromophenetole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-bromophenetole. As publicly available quantitative solubility data for this compound is limited, this document focuses on providing a robust experimental framework for its determination. The protocols detailed herein are based on established methodologies for assessing the solubility of organic compounds.

Physicochemical Properties of this compound

A summary of key physical and chemical properties of this compound is presented below. These properties are fundamental for designing and interpreting solubility experiments.

| Property | Value | Reference |

| Molecular Formula | C₈H₉BrO | [1] |

| Molecular Weight | 201.06 g/mol | [1] |

| Appearance | Clear colorless to yellow liquid | [2][3] |

| Melting Point | 4 °C | [3] |

| Boiling Point | 233 °C | [3] |

| Density | 1.407 g/mL at 25 °C | [3] |

Quantitative Solubility of this compound

Specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in the scientific literature. Therefore, experimental determination is necessary to obtain precise values for specific applications. The following table is provided as a template for recording experimentally determined data.

| Solvent | Temperature (°C) | Solubility (g/L) |

| Methanol | 25 | Experimentally Determined Value |

| Ethanol | 25 | Experimentally Determined Value |

| Acetone | 25 | Experimentally Determined Value |

| Ethyl Acetate | 25 | Experimentally Determined Value |

| Dichloromethane | 25 | Experimentally Determined Value |

| Chloroform | 25 | Experimentally Determined Value |

| Toluene | 25 | Experimentally Determined Value |

| Hexane | 25 | Experimentally Determined Value |

Experimental Protocol for Quantitative Solubility Determination

The following protocol details the shake-flask method , a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a solvent.[4][5][6][7]

3.1. Principle

An excess amount of the solute (this compound) is agitated in a specific solvent at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At equilibrium, the concentration of the solute in the solvent is constant and represents its solubility at that temperature. The concentration of the dissolved solute is then determined using a suitable analytical method.[8][9]

3.2. Materials and Equipment

-

This compound (purity ≥98%)

-

Selected organic solvents (analytical grade)

-

Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)

-

Orbital shaker with temperature control or a thermostated water bath

-

Analytical balance (readable to ±0.1 mg)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Centrifuge (optional)

-

Analytical instrumentation (e.g., UV-Vis spectrophotometer or equipment for gravimetric analysis)

3.3. Procedure: Shake-Flask Method

-

Preparation : Add a measured volume of the chosen organic solvent (e.g., 5 or 10 mL) to a glass vial.

-

Addition of Solute : Add an excess amount of this compound to the solvent. An excess is confirmed by the presence of a separate, undissolved phase of this compound after the equilibration period.

-

Equilibration : Seal the vials tightly and place them in an orbital shaker or water bath set to the desired constant temperature (e.g., 25 °C). Agitate the samples at a constant speed (e.g., 150-300 RPM) to ensure thorough mixing.[5] The equilibration time can vary, but a period of 24 to 48 hours is generally sufficient for most organic compounds to reach equilibrium.[5] It is recommended to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer changes).

-

Phase Separation : After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for several hours to allow the undissolved this compound to settle. To ensure complete removal of undissolved solute, the supernatant can be centrifuged.

-

Sample Collection : Carefully withdraw an aliquot of the clear, saturated supernatant using a pipette. Immediately filter the aliquot through a syringe filter into a clean, dry vial to remove any remaining micro-droplets or particulate matter.

3.4. Analysis of Saturated Solution

The concentration of this compound in the filtered supernatant can be determined by several methods. Two common methods are detailed below.

3.4.1. Method A: Gravimetric Analysis

This method is straightforward and relies on the precise measurement of mass.[8][10]

-

Sample Measurement : Accurately pipette a known volume of the filtered saturated solution into a pre-weighed, clean, and dry evaporating dish.

-

Solvent Evaporation : Gently evaporate the solvent under a fume hood or using a rotary evaporator. Care must be taken to avoid loss of this compound, which has a boiling point of 233 °C. A gentle stream of nitrogen or air can facilitate evaporation at a lower temperature.

-

Drying and Weighing : Once the solvent is removed, place the dish in a desiccator to cool to room temperature. Weigh the dish containing the this compound residue. Repeat the drying and weighing process until a constant mass is obtained.[11]

-

Calculation : The solubility is calculated using the following formula:

Solubility (g/L) = (Mass of residue (g)) / (Volume of aliquot (L))

3.4.2. Method B: UV-Vis Spectrophotometry

This method is suitable for aromatic compounds like this compound that exhibit strong UV absorbance.[12]

-

Wavelength of Maximum Absorbance (λmax) : Prepare a dilute solution of this compound in the solvent of interest. Scan the solution using a UV-Vis spectrophotometer to determine the λmax, the wavelength at which the compound shows the highest absorbance.

-

Calibration Curve : Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The curve should demonstrate linearity in the expected concentration range (Beer-Lambert Law).

-

Sample Analysis : Take the filtered saturated solution and dilute it with the same solvent to an extent that its absorbance falls within the linear range of the calibration curve.

-

Measurement : Measure the absorbance of the diluted sample at the λmax.

-

Calculation : Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. Then, account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

Solubility (g/L) = (Concentration from curve (g/L)) x (Dilution Factor)

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. innospk.com [innospk.com]

- 3. This compound | 588-96-5 [chemicalbook.com]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. quora.com [quora.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. scribd.com [scribd.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmacyjournal.info [pharmacyjournal.info]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. pharmajournal.net [pharmajournal.net]

- 12. aai.solutions [aai.solutions]

In-Depth Spectroscopic Analysis of 4-Bromophenetole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Bromophenetole (CAS No: 588-96-5), a key intermediate in organic synthesis and drug development. Through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip researchers with the necessary information for the accurate identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The spectrum is characterized by signals corresponding to the aromatic protons and the ethyl group.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.33 | Doublet | 2H | Ar-H (ortho to -Br) |

| ~6.75 | Doublet | 2H | Ar-H (ortho to -OCH₂CH₃) |

| ~3.97 | Quartet | 2H | -OCH₂CH₃ |

| ~1.39 | Triplet | 3H | -OCH₂CH₃ |

Solvent: CDCl₃, Reference: TMS at 0 ppm. Data is compiled from spectra recorded at 90 MHz and 400 MHz.[1]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the carbon framework of this compound. Due to the molecule's symmetry, four signals are observed for the aromatic carbons and two for the ethyl group.

| Chemical Shift (δ) ppm | Assignment |

| ~158 | C-O (aromatic) |

| ~132 | C-H (aromatic, ortho to -Br) |

| ~116 | C-H (aromatic, ortho to -OCH₂CH₃) |

| ~113 | C-Br (aromatic) |

| ~64 | -OCH₂CH₃ |

| ~15 | -OCH₂CH₃ |

Solvent: CDCl₃. Data is based on typical chemical shifts for substituted aromatic ethers.

Infrared (IR) Spectroscopy

The IR spectrum of this compound highlights the presence of its key functional groups through characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium-Strong | Aliphatic C-H stretch (-CH₂, -CH₃) |

| 1600-1585 | Medium | Aromatic C=C stretch |

| 1500-1400 | Medium | Aromatic C=C stretch |

| 1240 | Strong | Aryl-O (asymmetric) stretch |

| 1040 | Strong | Aryl-O (symmetric) stretch |

| 825 | Strong | para-disubstituted C-H bend (out-of-plane) |

| ~520 | Weak | C-Br stretch |

Sample preparation: Liquid film or KBr pellet.[2][3]

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern, confirming its elemental composition. A characteristic feature is the presence of two molecular ion peaks of nearly equal intensity due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br).[4]

| m/z | Relative Intensity | Assignment |

| 202 | ~98% | [M+2]⁺ molecular ion (with ⁸¹Br) |

| 200 | 100% | [M]⁺ molecular ion (with ⁷⁹Br) |

| 174 | High | [M - C₂H₄]⁺ (Loss of ethylene) |

| 172 | High | [M - C₂H₄]⁺ (Loss of ethylene) |

| 145/143 | Moderate | [M - C₂H₄ - CO]⁺ |

| 93 | Moderate | [C₆H₅O]⁺ |

| 65 | Moderate | [C₅H₅]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following sections detail the methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: 300-500 MHz NMR Spectrometer.

-

Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

¹³C NMR Spectroscopy:

-

Instrument: 75-125 MHz NMR Spectrometer.

-

Parameters:

-

Number of scans: 1024-4096 (or more, depending on concentration)

-

Relaxation delay: 2-5 seconds

-

Pulse width: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Proton decoupling: Broadband decoupling is applied to simplify the spectrum.

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-IR Spectroscopy:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small drop of liquid this compound directly onto the crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Clean the crystal with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

Mass Spectrometry (MS)

Electron Ionization (EI)-Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum showing the relative abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to the Physicochemical and Conformational Analysis of 4-Bromophenetole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and conformational properties of 4-Bromophenetole (1-bromo-4-ethoxybenzene), a key intermediate in organic synthesis. While a definitive single-crystal X-ray diffraction analysis of this compound is not publicly available, this document presents a detailed examination of its physicochemical properties through various spectroscopic techniques. To offer insights into its solid-state conformation, crystallographic data for the closely related structural analog, 4-bromoanisole (1-bromo-4-methoxybenzene), is provided and analyzed as a proxy. This guide includes detailed experimental protocols for relevant characterization techniques and visualizes key molecular and procedural information using Graphviz diagrams to support researchers in the fields of medicinal chemistry, materials science, and synthetic chemistry.

Introduction

This compound is an aromatic ether that serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other functional organic molecules. Its chemical reactivity and physical properties are intrinsically linked to its three-dimensional structure and conformational preferences. Understanding these characteristics is crucial for designing synthetic routes, predicting reaction outcomes, and for the rational design of novel molecules with desired biological or material properties. This guide consolidates available spectroscopic data for this compound and leverages crystallographic data from its close analog, 4-bromoanisole, to provide a robust profile of its molecular architecture.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and use in chemical reactions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₉BrO |

| Molecular Weight | 201.06 g/mol |

| CAS Number | 588-96-5 |

| Appearance | Colorless to light yellow liquid |

| Melting Point | 4 °C |

| Boiling Point | 233 °C |

| Density | 1.407 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.551 |

Spectroscopic Characterization of this compound

Spectroscopic methods are fundamental to the structural elucidation and purity assessment of this compound.[1] The following sections detail the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide a detailed map of the hydrogen and carbon framework of the molecule.

Table 2: ¹H NMR Spectral Data for this compound

| Assignment | Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons (ortho to -OEt) | ~6.73 - 6.75 | Doublet |

| Aromatic Protons (ortho to -Br) | ~7.32 - 7.33 | Doublet |

| Methylene Protons (-OCH₂CH₃) | ~3.93 - 3.96 | Quartet |

| Methyl Protons (-OCH₂CH₃) | ~1.37 - 1.38 | Triplet |

Table 3: ¹³C NMR Spectral Data for this compound (Predicted)

| Assignment | Chemical Shift (ppm) |

| C-OEt | ~158 |

| C-Br | ~113 |

| CH (ortho to -OEt) | ~116 |

| CH (ortho to -Br) | ~132 |

| -OCH₂CH₃ | ~63 |

| -OCH₂CH₃ | ~15 |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of this compound. The presence of bromine results in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).[1]

Table 4: Mass Spectrometry Data for this compound

| Fragment | m/z |

| [M]⁺ (⁷⁹Br) | 200 |

| [M]⁺ (⁸¹Br) | 202 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[1]

Table 5: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | ~3050 |

| Aliphatic C-H Stretch | ~2980 |

| C-O-C Asymmetric Stretch | ~1240 |

| C-O-C Symmetric Stretch | ~1040 |

| C-Br Stretch | ~650 |

Crystal Structure and Conformation: A Proxy Analysis using 4-Bromoanisole

As of the date of this document, a single-crystal X-ray structure of this compound has not been reported in publicly accessible databases. To provide insight into the likely solid-state conformation and intermolecular interactions, we present an analysis of the crystal structure of 4-bromoanisole (COD Entry: 4070206), a close structural analog where the ethoxy group is replaced by a methoxy group.

Crystal Data and Structure Refinement for 4-Bromoanisole

Table 6: Crystal Data and Structure Refinement for 4-Bromoanisole

| Parameter | Value |

| Empirical Formula | C₇H₇BrO |

| Formula Weight | 187.04 |

| Temperature | 293(2) K |

| Wavelength | 1.54184 Å |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| Unit Cell Dimensions | a = 12.01(2) Åb = 14.13(3) Åc = 4.08(1) Å |

| α = 90°β = 97.4(2)°γ = 90° | |

| Volume | 686(3) ų |

| Z | 4 |

| Calculated Density | 1.810 Mg/m³ |

Selected Geometric Parameters for 4-Bromoanisole

The following tables list key bond lengths, angles, and torsion angles for 4-bromoanisole, providing a quantitative description of its molecular geometry.

Table 7: Selected Bond Lengths for 4-Bromoanisole (Å)

| Bond | Length |

| Br(1)-C(4) | 1.89(2) |

| O(1)-C(1) | 1.35(2) |

| O(1)-C(7) | 1.45(3) |

| C(1)-C(2) | 1.38(3) |

| C(2)-C(3) | 1.38(3) |

| C(3)-C(4) | 1.37(3) |

| C(4)-C(5) | 1.38(3) |

| C(5)-C(6) | 1.38(3) |

| C(6)-C(1) | 1.38(3) |

Table 8: Selected Bond Angles for 4-Bromoanisole (°)

| Angle | Degrees |

| C(1)-O(1)-C(7) | 118(2) |

| O(1)-C(1)-C(2) | 125(2) |

| O(1)-C(1)-C(6) | 115(2) |

| C(2)-C(1)-C(6) | 120(2) |

| C(3)-C(4)-Br(1) | 119(2) |

| C(5)-C(4)-Br(1) | 119(2) |

Table 9: Selected Torsion Angles for 4-Bromoanisole (°)

| Torsion Angle | Degrees |

| C(2)-C(1)-O(1)-C(7) | 4(3) |

| C(6)-C(1)-O(1)-C(7) | -176(2) |

The near-planar arrangement of the C-O-C bond with the aromatic ring (torsion angle of 4(3)°) suggests significant resonance interaction between the oxygen lone pairs and the benzene ring. This conformational preference is expected to be similar in this compound, with the ethyl group likely adopting a staggered conformation relative to the C-O bond.

Experimental Protocols

General Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry (MS): Mass spectra are obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron impact (EI) ionization.

-

Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. Liquid samples can be analyzed as a thin film between KBr plates.

Single-Crystal X-ray Diffraction (Protocol for 4-Bromoanisole)

The following is a representative protocol for single-crystal X-ray diffraction, based on the determination of the 4-bromoanisole structure:

-

Crystal Growth: Single crystals are grown by slow evaporation of a suitable solvent (e.g., ethanol).

-

Data Collection: A suitable crystal is mounted on a goniometer. Data is collected at a controlled temperature (e.g., 293 K) using a diffractometer equipped with a Mo Kα or Cu Kα radiation source.

-

Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams, generated using the DOT language, visualize the molecular structure of this compound and a typical workflow for its characterization.

Caption: Molecular structure of this compound.

Caption: A logical workflow for the characterization of this compound.

Conclusion

This technical guide has synthesized the available physicochemical and spectroscopic data for this compound to provide a detailed molecular profile. While the absence of a definitive crystal structure for this compound is a current limitation, the analysis of its structural analog, 4-bromoanisole, offers valuable insights into its likely solid-state conformation and geometric parameters. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers, facilitating the effective use and characterization of this important synthetic intermediate. Future work should aim to obtain single crystals of this compound to unequivocally determine its three-dimensional structure and intermolecular packing.

References

An In-depth Technical Guide to the Thermodynamic and Physical Properties of 4-Bromophenetole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromophenetole, also known as 1-bromo-4-ethoxybenzene, is an aromatic ether that serves as a crucial intermediate in the synthesis of a variety of organic compounds. Its structural features make it a valuable building block in the pharmaceutical and chemical industries, particularly in the development of analgesic and anti-inflammatory drugs. A thorough understanding of its thermodynamic and physical properties is paramount for its effective use in research and manufacturing, ensuring process optimization, safety, and desired reaction outcomes. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a look into its role in relevant biological pathways.

Physicochemical and Thermodynamic Properties

The key physical and thermodynamic properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₉BrO |

| Molecular Weight | 201.06 g/mol |

| Appearance | Colorless to light red transparent liquid |

| Melting Point | 4 °C[1][2][3][4] |

| Boiling Point | 233 °C[1][2][3][4] |

| Density | 1.407 g/mL at 25 °C[1][3] |

| Refractive Index (n20/D) | 1.551[1][3] |

| Flash Point | 103 °C (closed cup)[2][3] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility |

| Chloroform | Soluble |

| Methanol | Soluble |

| Water | Information not readily available, but expected to be low due to its organic structure. |

| Ethanol | Favorable solubility characteristics are noted, suggesting good solubility.[1] |

| Polar Organic Solvents | Generally soluble. |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physical properties of this compound.

Determination of Melting Point (Capillary Method)

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer

Procedure:

-

Sample Preparation: If the this compound sample is not already a fine powder, grind a small amount using a mortar and pestle.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down. The packed sample should be approximately 2-3 mm in height.

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20°C below the expected melting point of this compound (4°C). Given its low melting point, this initial heating step may be skipped and a very slow heating rate used from the start.

-

Adjust the heating rate to a slow and steady increase of 1-2°C per minute.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to heat slowly and record the temperature at which the last crystal melts (the end of the melting range).

-

-

Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction.

Determination of Boiling Point (Distillation Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heating mantle or oil bath

-

Boiling chips

-

Clamps and stand

Procedure:

-

Apparatus Setup: Assemble a simple distillation apparatus. Ensure all joints are secure.

-

Sample and Boiling Chips: Place a measured volume of this compound into the distillation flask. Add a few boiling chips to ensure smooth boiling.

-

Thermometer Placement: Position the thermometer so that the top of the mercury bulb is level with the bottom of the side arm of the distillation flask. This ensures the recorded temperature is that of the vapor distilling into the condenser.

-

Heating: Begin heating the distillation flask gently.

-

Distillation: As the liquid boils, the vapor will rise, and the temperature on the thermometer will increase. The temperature will stabilize at the boiling point of the liquid as the vapor condenses in the condenser and collects in the receiving flask.

-

Recording the Boiling Point: Record the stable temperature at which the liquid is distilling. This is the boiling point.

-

Completion: Stop heating when a small amount of liquid remains in the distillation flask to prevent the flask from boiling dry.

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume. The pycnometer method is a precise technique for determining the density of liquids.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole)

-

Analytical balance

-

Distilled water

-

Thermometer

-

Filter paper

Procedure:

-

Clean and Dry: Thoroughly clean and dry the pycnometer and its stopper.

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer with its stopper on an analytical balance (m₀).

-

Mass of Pycnometer with Water: Fill the pycnometer completely with distilled water. Insert the stopper, allowing excess water to exit through the capillary. Carefully wipe the outside of the pycnometer dry with filter paper and weigh it (m₁).

-

Mass of Pycnometer with Sample: Empty and dry the pycnometer. Fill it with this compound, insert the stopper, wipe the exterior dry, and weigh it (m₂).

-

Temperature: Record the temperature of the water and the this compound. Ensure they are at a known and constant temperature (e.g., 25°C).

-

Calculation:

-

Mass of water (m_water) = m₁ - m₀

-

Mass of this compound (m_sample) = m₂ - m₀

-

Volume of the pycnometer (V) = m_water / ρ_water (where ρ_water is the known density of water at the measured temperature).

-

Density of this compound (ρ_sample) = m_sample / V.

-

Determination of Refractive Index (Abbe Refractometer)

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Lens paper

-

Ethanol or acetone (for cleaning)

Procedure:

-

Calibration: Calibrate the refractometer using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: Open the prism assembly of the refractometer. Using a clean dropper, place a few drops of this compound onto the surface of the lower prism.

-

Close Prism Assembly: Close the prism assembly and ensure the liquid spreads evenly between the two prisms.

-

Adjusting the View: Look through the eyepiece and adjust the light source and mirror to get the best illumination.

-

Bringing the Boundary into View: Turn the coarse adjustment knob until the light and dark fields are visible in the eyepiece.

-

Sharpening the Boundary: Adjust the dispersion correction knob to eliminate any color fringe at the boundary, making the dividing line sharp and clear.

-

Measurement: Use the fine adjustment knob to center the sharp boundary line exactly on the crosshairs of the eyepiece.

-

Reading the Value: Read the refractive index value from the instrument's scale.

-

Temperature Control: For accurate measurements, circulate water from a constant temperature bath (e.g., 20°C) through the jackets of the prisms.

-

Cleaning: After the measurement, clean the prism surfaces thoroughly with a soft tissue or lens paper moistened with ethanol or acetone.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rods

-

Graduated cylinders or pipettes

-

Balance

Procedure (Qualitative):

-

Solvent Addition: In a series of test tubes, place a small, measured amount of this compound (e.g., 0.1 mL).

-

Solvent Addition: To each test tube, add a specific volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, methanol, chloroform).

-

Mixing: Vigorously mix the contents of each test tube using a vortex mixer or by stirring for a set period.

-

Observation: Observe whether the this compound dissolves completely, partially, or not at all. A clear, homogeneous solution indicates solubility. The presence of separate layers or undissolved droplets indicates insolubility or partial solubility.

-

Reporting: Report the solubility as soluble, partially soluble, or insoluble for each solvent tested.

Mandatory Visualizations

Synthesis of this compound

This compound can be synthesized via the Williamson ether synthesis, a common and effective method for forming ethers. This process involves the reaction of a phenoxide ion with a primary alkyl halide.

Role in Analgesic and Anti-inflammatory Drug Action: The Cyclooxygenase (COX) Pathway

This compound is a precursor for synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) like phenacetin and felbinac.[5][6][7] These drugs exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are key in the inflammatory and pain signaling cascade.[3][4][8][9][10]

Drug Development Workflow

The journey from a chemical intermediate like this compound to a marketed drug is a long and rigorous process. The following diagram outlines the major stages of this workflow.

References

- 1. Phenacetin: pharmacokinetics, mechanism of action and clinical applications_Chemicalbook [chemicalbook.com]

- 2. Phenacetin - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Felbinac? [synapse.patsnap.com]

- 4. What is the mechanism of Phenacetin? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. What is Felbinac Trometamol used for? [synapse.patsnap.com]

- 10. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 4-Bromophenetole: Safety, Handling, and MSDS

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for 4-Bromophenetole (CAS No: 588-96-5). The information compiled is derived from multiple safety data sheets (SDS) and chemical databases to ensure a comprehensive overview for laboratory and drug development personnel.

Chemical Identification and Properties

This compound, also known as 4-Bromophenyl ethyl ether or 1-Bromo-4-ethoxybenzene, is a versatile organic compound used as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2][3] Its utility in organic synthesis stems from the reactivity of its structure, which features a bromine atom and an ethoxy group on a benzene ring.[3]

| Identifier | Value |

| Chemical Name | This compound[2] |

| Synonyms | 4-Bromophenyl ethyl ether, p-Bromophenetole, 1-Bromo-4-ethoxybenzene[2][4][5] |

| CAS Number | 588-96-5[2][4] |

| Molecular Formula | C₈H₉BrO[1][2] |

| Molecular Weight | 201.06 g/mol [1] |

| Appearance | Clear, colorless to light yellow/red liquid[1][5] |

| Physical and Chemical Properties | Value |

| Melting Point | 4 °C / 39.2 °F[4] |

| Boiling Point | 233 °C / 451.4 °F @ 760 mmHg[4] |

| Density | 1.407 g/mL at 25 °C[1] |

| Flash Point | 103 °C / 217.4 °F (closed cup)[4] |

| Refractive Index (n20/D) | 1.551[1] |

| Odor | Odorless[4] |

| Storage Temperature | Room Temperature, in a dry, cool, and well-ventilated area[1][3][6] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance that requires careful handling to avoid adverse health effects. The primary hazards are irritation to the skin, eyes, and respiratory system.[7][8]

| GHS Classification | Hazard Class & Category | Hazard Statement |

| Skin Corrosion/Irritation | Skin Irrit. 2 | H315: Causes skin irritation[7] |

| Serious Eye Damage/Eye Irritation | Eye Irrit. 2 / 2A | H319: Causes serious eye irritation[7] |

| Specific Target Organ Toxicity (Single Exposure) | STOT SE 3 | H335: May cause respiratory irritation[7] |

GHS Pictogram:

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict protocols is essential for minimizing risk.

-

Engineering Controls : All work involving this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9] Ensure eyewash stations and safety showers are unobstructed and readily accessible.[4]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE at all times. See Table 3 for detailed recommendations.

-

Dispensing : When handling the liquid, add it slowly to prevent splashing. Keep containers tightly sealed when not in use.[6][9]

-

Hygiene : Wash hands and any exposed skin thoroughly after handling.[4] Do not eat, drink, or smoke in the laboratory area.[10] Remove contaminated clothing and wash it before reuse.[6]

-

Avoidance : Avoid breathing vapors or mists.[4] Avoid contact with skin, eyes, and clothing.[6]

| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing/Dispensing | Safety goggles with side-shields (conforming to EN166 or NIOSH standards)[8] | Chemical-impermeable gloves (e.g., Nitrile rubber)[8][9] | Standard, fully-buttoned lab coat[9] | Not required if handled within a certified chemical fume hood.[2] |

| Preparing Solutions | Safety goggles and face shield if splashing is likely[9] | Double-layered nitrile gloves or heavy-duty neoprene/butyl gloves[9] | Chemical-resistant lab coat or apron over a standard lab coat[8] | All operations should be conducted within a chemical fume hood.[8] |

| Spill Cleanup | Tightly fitting safety goggles and face shield[8] | Heavy-duty, chemical-resistant gloves[8] | Full-face respirator with appropriate cartridges for organic vapors[8] | Chemical-resistant suit or apron[8] |

-

Evacuation & Ventilation : Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.

-

PPE : Don the appropriate PPE for spill cleanup as detailed in Table 3.

-

Containment : Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[11]

-

Absorption : Soak up the spill with an inert absorbent material (e.g., sand, silica gel, universal binder).[4]

-

Collection : Carefully sweep or shovel the absorbed material into a suitable, closed container for disposal.[4]

-

Decontamination : Decontaminate the spill area and all tools used with an appropriate solvent, followed by washing with soap and water.

-

Disposal : Dispose of the waste container and contaminated materials through an approved waste disposal plant.[4]

First-Aid and Fire-Fighting Measures

Immediate and appropriate action is critical in the event of an exposure or fire.

| Exposure Route | First-Aid Measures |

| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[4] |

| Skin Contact | Immediately wash off with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation occurs, seek medical advice.[4] |

| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[4][9] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Drink plenty of water; if possible, drink milk afterward. Seek immediate medical assistance.[2][4] |

| Fire-Fighting Aspect | Guideline |

| Suitable Extinguishing Media | Water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[4][12] |

| Unsuitable Extinguishing Media | No information available.[4][12] |

| Hazardous Combustion Products | Thermal decomposition can release irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides.[4] |

| Protective Equipment | As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[4][12] |

Stability, Storage, and Disposal

| Parameter | Guideline |

| Chemical Stability | Stable under recommended storage conditions.[11] |

| Incompatible Materials | Strong oxidizing agents.[4][12] |

| Hazardous Reactions | None under normal processing.[4] |

| Hazardous Polymerization | No information available.[4] |

| Storage Conditions | Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][12] Keep the product and empty containers away from heat and sources of ignition.[4] |

| Disposal | Disposal of this chemical and its containers must be done in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[11] Dispose of as unused product.[11] |